2-(Chloromethyl)-6-ethylaniline
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Overview
Description
2-(Chloromethyl)-6-ethylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a chloromethyl group and an ethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-6-ethylaniline typically involves the chloromethylation of 6-ethylaniline. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a zinc chloride catalyst . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic. The aromatic pi-electrons then attack the aldehyde, followed by rearomatization of the aromatic ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-6-ethylaniline undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the nitro group (if present) can lead to the formation of corresponding amines.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, thiols, and amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4) are common methods.
Major Products Formed
Substitution: Formation of new derivatives with different functional groups.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of corresponding amines or reduced derivatives.
Scientific Research Applications
2-(Chloromethyl)-6-ethylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new drugs with potential therapeutic effects.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-6-ethylaniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The chloromethyl group can act as an alkylating agent, modifying nucleophilic sites on proteins or DNA, which can result in changes in cellular function or induction of cell death .
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-4-methylaniline
- 2-(Chloromethyl)-6-methylaniline
- 2-(Chloromethyl)-4-ethylaniline
Comparison
2-(Chloromethyl)-6-ethylaniline is unique due to the specific positioning of the chloromethyl and ethyl groups on the benzene ring. This positioning can influence its reactivity and the types of reactions it undergoes. Compared to similar compounds, this compound may exhibit different biological activities and chemical properties, making it a valuable compound for specific applications .
Properties
CAS No. |
88301-87-5 |
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Molecular Formula |
C9H12ClN |
Molecular Weight |
169.65 g/mol |
IUPAC Name |
2-(chloromethyl)-6-ethylaniline |
InChI |
InChI=1S/C9H12ClN/c1-2-7-4-3-5-8(6-10)9(7)11/h3-5H,2,6,11H2,1H3 |
InChI Key |
IQDHVJHXJCNISY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CCl)N |
Origin of Product |
United States |
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